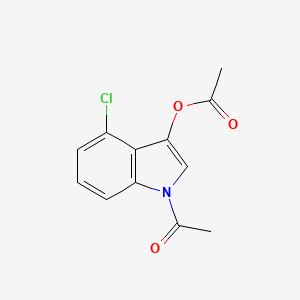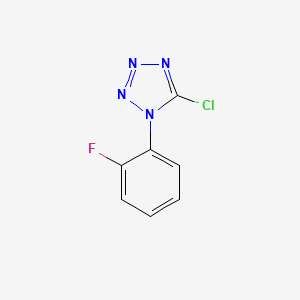
5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole is a heterocyclic compound that contains both chlorine and fluorine atoms. It is part of the tetrazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both chlorine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole typically involves the reaction of 2-fluoroaniline with sodium azide and a chlorinating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. The process can be summarized as follows:
Step 1: Nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline.
Step 2: Reduction of 2-fluoro-4-nitroaniline to 2-fluoro-4-aminophenylamine.
Step 3: Reaction of 2-fluoro-4-aminophenylamine with sodium azide and a chlorinating agent to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The tetrazole ring can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups.
Oxidation Reactions: Oxidized derivatives of the tetrazole ring.
Reduction Reactions: Reduced forms of the compound, such as amines.
Aplicaciones Científicas De Investigación
5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-(2-Fluorophenyl)-1H-Pyrazole: Similar in structure but with a pyrazole ring instead of a tetrazole ring.
5-Chloro-1-(2-Fluorophenyl)-1H-Imidazole: Contains an imidazole ring, offering different reactivity and applications.
5-Chloro-1-(2-Fluorophenyl)-1H-Triazole: Features a triazole ring, which can lead to different chemical properties.
Uniqueness
5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole is unique due to its tetrazole ring, which provides distinct reactivity and potential for various applications. The combination of chlorine and fluorine atoms further enhances its chemical versatility and potential for diverse scientific research applications.
Propiedades
Número CAS |
1069473-60-4 |
|---|---|
Fórmula molecular |
C7H4ClFN4 |
Peso molecular |
198.58 g/mol |
Nombre IUPAC |
5-chloro-1-(2-fluorophenyl)tetrazole |
InChI |
InChI=1S/C7H4ClFN4/c8-7-10-11-12-13(7)6-4-2-1-3-5(6)9/h1-4H |
Clave InChI |
XCVPNZQRQFXICD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=NN=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


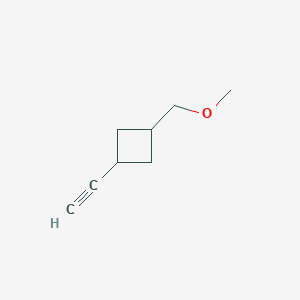
![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
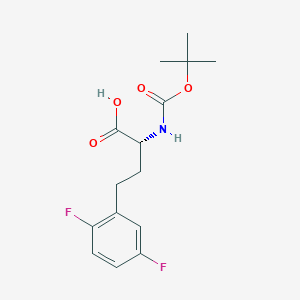
![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
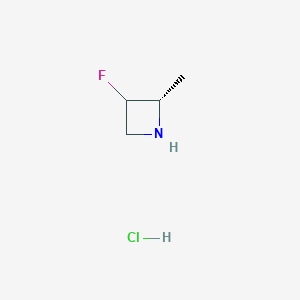
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
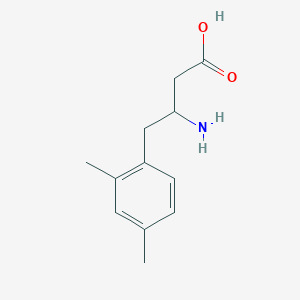
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
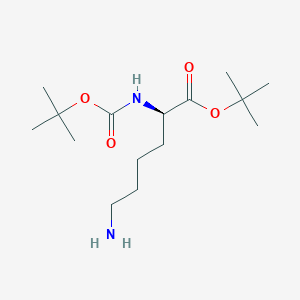
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
